molecular formula C8H12ClN3S B1293077 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane CAS No. 1119451-34-1

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane

Cat. No.: B1293077
CAS No.: 1119451-34-1
M. Wt: 217.72 g/mol
InChI Key: NCWGMSUYBQOJMV-UHFFFAOYSA-N
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Description

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane is a chemical compound with the molecular formula C8H12ClN3S and a molecular weight of 217.72 g/mol This compound is characterized by the presence of a thiadiazole ring substituted with a chlorine atom and an azepane ring

Preparation Methods

The synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane involves several steps. One common synthetic route includes the reaction of 4-chloro-1,2,5-thiadiazole with azepane under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the thiadiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The azepane ring can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both the thiadiazole and azepane rings, making it a versatile compound for various research applications.

Properties

IUPAC Name

3-(azepan-1-yl)-4-chloro-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3S/c9-7-8(11-13-10-7)12-5-3-1-2-4-6-12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWGMSUYBQOJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649284
Record name 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-34-1
Record name 1-(4-Chloro-1,2,5-thiadiazol-3-yl)hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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